N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzoyl group, a bromo-substituted phenylcarbamoyl group, and a chloro-substituted benzamide group. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Group:
Bromination: The aromatic ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Carbamoylation: The brominated aromatic compound undergoes carbamoylation to introduce the phenylcarbamoyl group. This step often involves the use of isocyanates or carbamoyl chlorides.
Chlorination: Finally, the compound is chlorinated to introduce the chloro-substituted benzamide group. This can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modifying Cellular Processes: Affecting processes such as cell division, apoptosis, and gene expression.
Comparison with Similar Compounds
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide can be compared with similar compounds such as:
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-n-methylacetamide: Similar structure but with different substitution patterns.
N-(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-fluoro-benzamide: Fluorine substitution instead of chlorine.
N-(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-methyl-benzamide: Methyl substitution instead of chlorine.
Properties
IUPAC Name |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O3/c23-16-8-11-19(18(12-16)21(28)14-4-2-1-3-5-14)26-20(27)13-25-22(29)15-6-9-17(24)10-7-15/h1-12H,13H2,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMDQAVCKDVNIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.